molecular formula C21H21ClN2O3S B301178 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301178
M. Wt: 416.9 g/mol
InChI Key: LAGLAQPTJJVXCW-CUVVSLBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as CHPT, is a thiazolidinone derivative. It is a synthetic compound that has shown potential in various scientific research applications. CHPT is synthesized using a multi-step process, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of various diseases. 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One possible direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, further studies are needed to understand the mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in more detail, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves a multi-step process that includes the condensation of 4-ethoxyaniline with 3-chloro-4-hydroxybenzaldehyde, followed by the reaction of the resulting Schiff base with 3-propyl-2-thioxo-1,3-thiazolidin-4-one. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21ClN2O3S/c1-3-11-24-20(26)19(13-14-5-10-18(25)17(22)12-14)28-21(24)23-15-6-8-16(9-7-15)27-4-2/h5-10,12-13,25H,3-4,11H2,1-2H3/b19-13-,23-21?

InChI Key

LAGLAQPTJJVXCW-CUVVSLBBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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